REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][N:3]=1.C([N-:14]C(C)C)(C)C.[Li+].O.O.O.C([O-])(=O)C.[Na+].N[O:28][S:29]([OH:32])(=O)=O>O1CCCC1>[S:29]([C:9]1[S:10][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[C:7]=2[CH:8]=1)(=[O:32])(=[O:28])[NH2:14] |f:1.2,3.4.5.6.7|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=C1C=CS2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
CUSTOM
|
Details
|
sulfur dioxide gas was bubbled over the reaction surface and it
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the precipitated lithium sulfinate salt was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
This salt (3.1 g) was dissolved in water (25 ml)
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give 1.23 g (49% yield)
|
Type
|
CUSTOM
|
Details
|
purified product
|
Reaction Time |
178 h |
Name
|
|
Type
|
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(=NC=CC2S1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |